molecular formula C15H11ClN2O2 B14165635 2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide CAS No. 443644-41-5

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B14165635
CAS No.: 443644-41-5
M. Wt: 286.71 g/mol
InChI Key: JKFJQASDZTXISE-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core structure substituted with a chloro group at the 2-position, a furan-2-ylmethyl group at the nitrogen atom, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amidation: The carboxamide group can be introduced by reacting the 4-carboxylic acid derivative of quinoline with furan-2-ylmethylamine in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Material Science:

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a quinoline ring.

    2-chloro-N-(furan-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a quinoline ring.

    2-chloro-N-(furan-2-ylmethyl)isoquinoline-4-carboxamide: Similar structure but with an isoquinoline ring instead of a quinoline ring.

Uniqueness

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

443644-41-5

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C15H11ClN2O2/c16-14-8-12(11-5-1-2-6-13(11)18-14)15(19)17-9-10-4-3-7-20-10/h1-8H,9H2,(H,17,19)

InChI Key

JKFJQASDZTXISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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